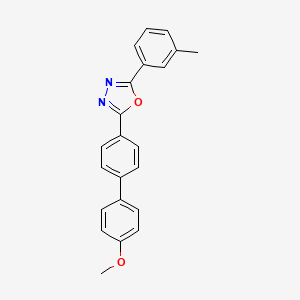![molecular formula C11H14F3N3O2 B5228468 (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5228468.png)
(4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine, also known as NTBC, is a chemical compound that has been widely used in scientific research due to its unique properties. NTBC is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a crucial role in the biosynthesis of aromatic amino acids.
Mécanisme D'action
(4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine acts as a potent inhibitor of HPPD, which is involved in the biosynthesis of aromatic amino acids. By inhibiting HPPD, (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine prevents the production of these amino acids, leading to a depletion of the aromatic amino acid pool in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine depend on the specific system being studied. In plants, HPPD inhibition by (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine leads to a decrease in chlorophyll content and a reduction in plant growth. In mammalian cells, (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine in lab experiments is its potency as an HPPD inhibitor. This allows for precise control over the biosynthesis of aromatic amino acids in cells. However, one limitation of using (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine is its potential toxicity, particularly in mammalian cells. Careful consideration must be given to the concentration of (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine used in experiments to avoid unwanted side effects.
Orientations Futures
There are several future directions for research involving (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine. One area of interest is the development of new HPPD inhibitors with improved potency and selectivity. Another area of research is the investigation of the role of HPPD inhibition in the treatment of cancer and other diseases. Finally, the use of (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine as a tool to study the biosynthesis of other important biomolecules, such as lipids and nucleic acids, is an area of potential future research.
Méthodes De Synthèse
The synthesis of (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine involves a series of chemical reactions, starting from the reaction of 2-nitro-4-trifluoromethylphenol with 4-aminobutylamine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine.
Applications De Recherche Scientifique
(4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine has been extensively used in scientific research, particularly in the field of biochemistry and molecular biology. It has been used as a tool to study the biosynthesis of aromatic amino acids and the role of HPPD in this process. (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine has also been used to investigate the effects of HPPD inhibition on plant growth and development.
Propriétés
IUPAC Name |
N'-[2-nitro-4-(trifluoromethyl)phenyl]butane-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2/c12-11(13,14)8-3-4-9(10(7-8)17(18)19)16-6-2-1-5-15/h3-4,7,16H,1-2,5-6,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREYCWRUIBAACK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5228389.png)


![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5228408.png)
![[1-(2-chlorobenzyl)-4-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5228416.png)
![N,N'-(4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole-3,8-diyl)dibenzamide](/img/structure/B5228419.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5228451.png)
![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-4-({[(1-hydroxycyclohexyl)methyl]amino}carbonyl)-1-methyl-2-pyrrolidinecarboxylate](/img/structure/B5228454.png)
![1-[4-methyl-7-(2-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-piperidinecarboxamide](/img/structure/B5228457.png)
![4b,9b-dihydroxy-1-methyl-1,4b,9b,10-tetrahydroindeno[2',1':4,5]pyrrolo[2,3-d]pyrimidine-2,4,5(3H)-trione](/img/structure/B5228460.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5228484.png)

![ethyl [2-(4-chlorophenyl)-1-cyano-2-hydroxyvinyl]phenylphosphinate](/img/structure/B5228500.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5228508.png)